molecular formula C11H8FNO B6341041 2-(3-Fluorophenyl)pyridin-3-ol CAS No. 1214377-76-0

2-(3-Fluorophenyl)pyridin-3-ol

Cat. No.: B6341041
CAS No.: 1214377-76-0
M. Wt: 189.19 g/mol
InChI Key: LGGWIAUULKLPBX-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)pyridin-3-ol is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom attached to the phenyl ring and a hydroxyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride in a solvent like dimethylformamide at room temperature . Another method includes the diazotization of substituted 2-aminopyridines followed by fluorination with sodium nitrite in hydrofluoric acid .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves the use of high-temperature fluorination reactions. For example, the fluorination of pyridine using aluminum fluoride and copper fluoride at temperatures between 450-500°C can yield fluorinated pyridines . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-3-one derivatives, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

2-(3-Fluorophenyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2-(4-Fluorophenyl)pyridine

Uniqueness

2-(3-Fluorophenyl)pyridin-3-ol is unique due to the specific positioning of the fluorine atom and hydroxyl group, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(3-fluorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-9-4-1-3-8(7-9)11-10(14)5-2-6-13-11/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGWIAUULKLPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673379
Record name 2-(3-Fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-76-0
Record name 2-(3-Fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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